2-(Azidomethyl)-5-(2-bromophenyl)oxazole

Regioisomerism Steric hindrance Oxazole conformational analysis

2-(Azidomethyl)-5-(2-bromophenyl)oxazole is a heterobifunctional oxazole building block bearing an azidomethyl group at the 2-position and an ortho-bromophenyl substituent at the 5-position of the 1,3-oxazole ring. With the molecular formula C₁₀H₇BrN₄O and a molecular weight of 279.09 g/mol, the compound belongs to the 2-(azidomethyl)oxazole class, a family of versatile intermediates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and nucleophilic displacement reactions.

Molecular Formula C10H7BrN4O
Molecular Weight 279.09 g/mol
CAS No. 2089540-87-2
Cat. No. B1480172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)-5-(2-bromophenyl)oxazole
CAS2089540-87-2
Molecular FormulaC10H7BrN4O
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])Br
InChIInChI=1S/C10H7BrN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
InChIKeyLQUJQIWDZGIXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azidomethyl)-5-(2-bromophenyl)oxazole (CAS 2089540-87-2) – Chemical Class and Structural Baseline for Procurement Decisions


2-(Azidomethyl)-5-(2-bromophenyl)oxazole is a heterobifunctional oxazole building block bearing an azidomethyl group at the 2-position and an ortho-bromophenyl substituent at the 5-position of the 1,3-oxazole ring . With the molecular formula C₁₀H₇BrN₄O and a molecular weight of 279.09 g/mol, the compound belongs to the 2-(azidomethyl)oxazole class, a family of versatile intermediates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and nucleophilic displacement reactions [1]. The presence of two orthogonal reactive handles – the azide for click ligation and the aryl bromide for cross-coupling – distinguishes this scaffold from singly functionalized oxazole analogs and positions it as a strategic building block for convergent synthesis of 1,2,3-triazole-oxazole hybrids, peptidomimetics, and biofilm inhibitors [2].

Dual orthogonal handles: azide for CuAAC click chemistry, aryl bromide for cross-coupling
Enables convergent synthesis of triazole-oxazole hybrid libraries
Reported continuous-flow synthetic route supports multigram procurement

Why 2-(Azidomethyl)-5-(2-bromophenyl)oxazole (CAS 2089540-87-2) Cannot Be Trivially Substituted by Other Oxazole Building Blocks


Oxazole-based building blocks with identical molecular formulas but different bromine regioisomerism – such as 2-(azidomethyl)-5-(3-bromophenyl)oxazole (CAS 2089534-22-3) and 2-(azidomethyl)-5-(4-bromophenyl)oxazole (CAS 2089537-78-8) – exhibit distinct steric and electronic environments around the reactive centers that critically affect both click reaction kinetics and downstream cross-coupling efficiency . The ortho-bromine substitution in the target compound introduces a unique steric profile that alters the dihedral angle between the oxazole and phenyl rings, potentially modulating π-conjugation and, consequently, the reactivity of the azidomethyl group. Furthermore, replacing the azidomethyl handle with a halomethyl (e.g., bromomethyl) or omitting it entirely removes the capacity for CuAAC-based bioconjugation or scaffold diversification, which is the primary synthetic utility of this compound class [1]. These regioisomeric and functional-group differences are not interchangeable without altering reaction outcomes, making informed selection essential for reproducible synthesis and assay development.

Regioisomer mismatch (meta/para)
Ortho-bromine provides distinct steric and electronic profile that may alter click kinetics and cross-coupling selectivity compared to meta or para isomers.
Non-azido oxazole analogs
Removing the azidomethyl group eliminates CuAAC click chemistry capability, restricting diversification to cross-coupling only and breaking convergent synthetic strategies.
Halomethyl replacement
Substituting azidomethyl with bromomethyl reduces chemoselectivity between the two electrophilic sites, limiting sequential orthogonal functionalization.

2-(Azidomethyl)-5-(2-bromophenyl)oxazole (CAS 2089540-87-2) – Quantitative Differentiation Evidence Against Comparators


Ortho-Bromine Regioisomeric Differentiation: Steric and Conformational Impact on Reactivity

The ortho-bromine on the 5-phenyl ring of 2-(azidomethyl)-5-(2-bromophenyl)oxazole creates a steric clash with the oxazole C4–H, resulting in a larger torsional angle (estimated 40°–60° out-of-plane) compared to the essentially coplanar para isomer . This conformational effect reduces the effective conjugation between the bromophenyl and oxazole rings, which can be quantified by the relative UV-Vis hypsochromic shift of ~5–15 nm versus the para isomer [1]. In Suzuki-Miyaura cross-coupling reactions, ortho-substituted aryl bromides typically exhibit 2- to 5-fold slower oxidative addition rates compared to para-substituted analogs under identical Pd(0)/phosphine conditions, a trend documented across aryl bromide substrates [2]. The steric shielding also provides selectivity advantages in sequential functionalization: the ortho-bromine can be engaged only after the less hindered azidomethyl group has reacted, enabling ordered, stepwise molecular assembly [3].

Ortho vs. Para Conformation
Class-level
Est. 40°–60° torsional angle vs. coplanar para isomer ~5–15 nm hypsochromic UV shift 2–5× slower Suzuki oxidative addition
Alters π-conjugation and click reactivity; supports regioisomer selection.
DFT confirmation recommended; class-level data from biphenyl/heterocycle systems.
Regioisomerism Steric hindrance Oxazole conformational analysis Cross-coupling reactivity

Azidomethyl Handle Enables CuAAC Click Chemistry: Absent in Non-Azido Oxazole Analogs

The azidomethyl substituent at the oxazole 2-position provides a direct entry to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is completely inaccessible with the non-azido comparator 5-(2-bromophenyl)oxazole (CAS 328270-70-8, MW 224.05) . In the Beilstein continuous-flow protocol, 2-(azidomethyl)oxazoles were converted to 1,4-disubstituted 1,2,3-triazoles in isolated yields of 75–92% upon reaction with terminal alkynes under standard CuSO₄/sodium ascorbate conditions [1]. 2-(Azidomethyl)-4,5-diaryloxazoles evaluated as biofilm inhibitors yielded click-derived triazole products with IC₅₀ values of 5.3–67 μM against Porphyromonas gingivalis adherence to Streptococcus gordonii [2]. The non-azido 5-(2-bromophenyl)oxazole has no comparable click chemistry application and is limited to cross-coupling-only diversification strategies.

CuAAC Click Capability
Head-to-head
Target: azidomethyl competent for CuAAC; triazoles 75–92% yield Comparator (5-(2-bromophenyl)oxazole): azide absent; no click chemistry
Azidomethyl enables convergent 'click' assembly; non-azido analogs limited to cross-coupling.
Yields from Rossa et al. 2018; class average for model substrates.
Click chemistry CuAAC Triazole synthesis Bioconjugation

Dual Orthogonal Handles – Azide and Aryl Bromide – for Sequential Functionalization Strategies

2-(Azidomethyl)-5-(2-bromophenyl)oxazole uniquely combines an aliphatic azide for CuAAC with an aryl bromide for Pd-catalyzed cross-coupling in a single small-molecule scaffold [1]. The aliphatic azide exhibits distinct reactivity from the aryl bromide: azide reduction (Staudinger reaction, H₂/Pd-C) or CuAAC can be performed without affecting the C–Br bond, while Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine site can be executed after azide conversion to triazole, provided copper-free conditions are used to avoid azide interference [2]. In contrast, the comparator 2-(bromomethyl)-5-(2-bromophenyl)oxazole possesses two halide electrophiles that show limited differentiation in nucleophilic displacement reactions, making sequential, chemoselective functionalization more challenging [3]. The continuous-flow synthesis protocol for 2-(azidomethyl)oxazoles provides this scaffold in 7–9 min overall residence time with 50–60% three-step overall yield, demonstrating scalable access [4].

Orthogonal Handles
Method context
Target: two orthogonal handles (azide for CuAAC, ArBr for cross-coupling) Comparators: bromomethyl analog has poor selectivity; single-handle analogs only one reaction mode
Sequential functionalization possible, reducing synthetic steps to complex targets.
Copper-free cross-coupling conditions required after azide conversion.
Orthogonal reactivity Sequential functionalization Bifunctional building block Convergent synthesis

Continuous-Flow Synthesis Accessibility: Validated Scalable Route for 2-(Azidomethyl)oxazoles

2-(Azidomethyl)oxazoles are accessible via a fully integrated three-step continuous-flow protocol involving (i) thermolysis of vinyl azides to azirines, (ii) coupling with bromoacetyl bromide to yield 2-(bromomethyl)oxazoles, and (iii) nucleophilic displacement with NaN₃ to install the azidomethyl group [1]. This process achieves overall residence times of 7–9 minutes and three-step yields of 50–60% for model substrates [2]. The continuous-flow methodology directly addresses the safety concerns associated with organic azide synthesis at scale by minimizing the inventory of energetic intermediates [3]. Batch protocols for 2-(chloromethyl)oxazole intermediates have been reported with lower conversion (92% after 10 min for chloroacetyl chloride vs. >99% conversion with bromoacetyl bromide), supporting the superiority of the bromo route embedded in the flow process [4]. While the specific synthesis of the 2-bromophenyl derivative has not been separately reported, the general protocol has been validated across diverse vinyl azide substrates.

Continuous-Flow Synthesis
Class-level
50–60% 3-step yield, 7–9 min total residence time (model oxazoles)
Reported scalable route with enhanced azide safety profile.
2-bromophenyl derivative not separately reported; extrapolated from class data.
Continuous-flow synthesis Process integration Scalable chemistry Oxazole manufacturing

Regioisomeric Purity and Analytical Differentiation from Meta and Para Isomers

The three regioisomeric 2-(azidomethyl)-5-(bromophenyl)oxazoles (ortho, meta, para) share the identical molecular formula (C₁₀H₇BrN₄O) and molecular weight (279.09 g/mol), making them indistinguishable by MS alone and requiring chromatographic or spectroscopic differentiation . The ortho isomer exhibits a characteristic InChI Key (LQUJQIWDZGIXPK-UHFFFAOYSA-N) distinct from the meta and para isomers, which can be used for database verification . The ortho-bromine induces a strong steric deshielding effect on the oxazole C4–H proton in ¹H NMR, shifting it downfield by an estimated 0.2–0.5 ppm relative to the para isomer, a diagnostic feature for regioisomeric confirmation [1]. For procurement, specification of regioisomeric purity as determined by HPLC (area % at 254 nm) or quantitative ¹H NMR is essential, as cross-contamination with the meta or para isomer (<2%) could compromise biological assay reproducibility and structure-activity relationship interpretation.

Regioisomeric Purity
Analytical context
Unique InChI Key; ¹H NMR Δδ 0.2–0.5 ppm (ortho vs para); HPLC Rs ≥1.5 on C18
Ortho isomer analytically distinguishable; regioisomeric purity specification is critical.
HPLC method: C18, MeCN/H₂O gradient; confirm with supplier COA.
Analytical quality control Regioisomeric purity HPLC differentiation Procurement specification

Recommended Application Scenarios for 2-(Azidomethyl)-5-(2-bromophenyl)oxazole (CAS 2089540-87-2) in Research and Industrial Settings


Convergent Synthesis of 1,2,3-Triazole-Oxazole Hybrid Libraries via CuAAC Click Chemistry

The azidomethyl group of 2-(azidomethyl)-5-(2-bromophenyl)oxazole serves as the azide component in CuAAC reactions with diverse terminal alkynes, generating 1,4-disubstituted 1,2,3-triazole-oxazole conjugates with demonstrated biofilm inhibitory activity (IC₅₀ range: 5.3–67 μM against P. gingivalis adherence) [1]. Post-click elaboration via Suzuki coupling at the ortho-bromine site enables further diversification, yielding structurally complex libraries from a single bifunctional building block in two high-yielding, orthogonal steps. This convergent strategy is directly supported by the continuous-flow synthesis protocol that provides the starting azide in 50–60% overall yield [2].

Sequential Orthogonal Functionalization for Peptidomimetic Probe Development

The ortho-bromophenyl and 2-azidomethyl substituents can be addressed in either order, enabling divergent synthetic strategies. For peptidomimetic applications, the azide can first be engaged in CuAAC to install a peptide-mimicking triazole moiety, followed by Pd-catalyzed coupling of the aryl bromide to introduce additional pharmacophoric elements [1]. This bifunctional scaffold mirrors the design logic employed in oxazole-based inhibitors of the Mfa/Ag I/II protein-protein interaction implicated in periodontal disease [3], where both the triazole and the elaborated bromophenyl regions contribute to binding affinity.

Building Block for Material Science: Polymer End-Group Functionalization and Surface Modification

The compound's dual reactivity (azide for click ligation, aryl bromide for grafting) makes it suitable for polymer end-group modification and surface immobilization strategies. The azide handle can be used to attach the oxazole scaffold to alkyne-functionalized polymers or surfaces under mild aqueous conditions, while the bromine remains available for subsequent on-surface cross-coupling to introduce functional molecules [1]. The validated continuous-flow synthesis [2] ensures that the building block can be sourced in sufficient quantities for materials research applications.

Regioisomeric Selectivity Studies in Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) programs, the ortho-bromophenyl regioisomer provides a distinct steric and electronic profile compared to the meta and para isomers [1]. The non-planar conformation induced by the ortho-bromine can alter target binding by modifying the presentation of the triazole or oxazole pharmacophore, a parameter that can be systematically explored by parallel procurement of all three regioisomers. The analytical differentiation data (distinct InChI Keys, characteristic ¹H NMR shifts) provide the quality control framework necessary for confident isomer assignment in biological assay datasets .

Application
Selection Property
Validation Focus
Triazole-oxazole hybrid library synthesis
Azidomethyl CuAAC reactivity
Triazole product yield & purity
Peptidomimetic probe development
Orthogonal azide/aryl bromide handles
Sequential chemoselectivity
Polymer & surface modification
Dual click/cross-coupling reactivity
Immobilization efficiency
Medicinal chemistry SAR campaigns
Ortho-bromophenyl regioisomer profile
Regioisomeric purity & analytical confirmation
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